![molecular formula C20H20O6 B1673638 Kievitone CAS No. 40105-60-0](/img/structure/B1673638.png)
Kievitone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kievitone, also known as vignatin, belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be converted into this compound hydrate. Outside of the human body, this compound can be found in a number of food items such as black-eyed pea, adzuki bean, cowpea, and hyacinth bean. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a hydroxyisoflavanone that is isoflavanone with hydroxy substituents at positions 5, 7, 2' and 4' and a prenyl group at position 8. It has a role as a phytoalexin, an antineoplastic agent and a metabolite. It is a conjugate acid of a this compound-7-olate.
Scientific Research Applications
Biochemical Applications
Kievitone is primarily recognized for its role as a substrate for this compound hydratase, an enzyme that catalyzes the hydration of this compound to form hydroxy-kievitone. This reaction is significant in the detoxification of plant phytoalexins produced during microbial infections, particularly in Phaseolus vulgaris (French bean) where it acts as a defense mechanism against pathogens like Fusarium solani f. sp. phaseoli .
Enzyme Characterization
The this compound hydratase enzyme has been studied extensively for its biochemical properties:
- Source : Identified in Fusarium solani and Nectria haematococca.
- Function : Catalyzes the conversion of this compound to hydroxy-kievitone.
- Biochemical Properties : Exhibits substrate specificity towards various flavonoids, indicating potential applications in biocatalysis for producing tertiary alcohols from isoflavonoids .
Enzyme Source | Activity Type | Substrate | Product |
---|---|---|---|
Fusarium solani | Hydration | This compound | Hydroxy-kievitone |
Nectria haematococca | Hydration | This compound | Hydroxy-kievitone |
Agricultural Applications
This compound plays a crucial role in plant defense mechanisms. Its production is associated with the plant's response to fungal infections, which can be harnessed for developing resistant crop varieties.
Phytoalexin Production
Research indicates that this compound acts as a phytoalexin, which is a substance produced by plants to inhibit pathogen growth. The enzymatic conversion of this compound to less toxic forms can be utilized in breeding programs aimed at enhancing plant resistance to diseases .
Medicinal Applications
The medicinal properties of this compound are being explored due to its antioxidant and anti-inflammatory effects.
Antioxidant Properties
This compound has demonstrated potential as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Studies suggest that its derivatives may have therapeutic applications in managing conditions such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound indicates its potential use in treating inflammatory conditions. The ability to modulate inflammatory pathways opens avenues for developing new therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
- A study on the detoxification mechanism of this compound highlighted its role in fungal pathogenicity and plant defense responses .
- Investigations into the enzyme's substrate specificity revealed insights into biocatalytic applications for industrial processes .
- Research into the antioxidant properties of this compound has shown promising results for therapeutic uses .
Properties
CAS No. |
40105-60-0 |
---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3 |
InChI Key |
MERHMOCEIBOOMA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
40105-60-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kievitone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.